4-(3-hydroxyphenyl)azetidin-2-one
CAS No.: 777884-38-5
Cat. No.: VC11513011
Molecular Formula: C9H9NO2
Molecular Weight: 163.2
Purity: 95
* For research use only. Not for human or veterinary use.

CAS No. | 777884-38-5 |
---|---|
Molecular Formula | C9H9NO2 |
Molecular Weight | 163.2 |
Structural and Chemical Properties
Molecular Configuration
4-(3-Hydroxyphenyl)azetidin-2-one features a β-lactam ring (azetidin-2-one) substituted at the 4-position with a 3-hydroxyphenyl group. The hydroxyl group at the meta position of the phenyl ring enhances hydrogen-bonding capacity, influencing solubility and receptor interactions. The compound’s IUPAC name, 4-(3-hydroxyphenyl)azetidin-2-one, reflects this substitution pattern. Its canonical SMILES representation, , confirms the spatial arrangement of atoms.
Physicochemical Characteristics
The molecular weight of 163.17 g/mol and purity standards (≥95%) make it suitable for research applications. The hydroxyl group contributes to a polar surface area of 49.8 Ų, impacting its pharmacokinetic properties. Theoretical calculations using tools like the Mass Molarity Calculator aid in preparing solutions for experimental studies.
Synthesis Methodologies
Staudinger Reaction
The Staudinger [2+2] cycloaddition between ketenes and imines is a classical route for azetidinone synthesis. For 4-(3-hydroxyphenyl)azetidin-2-one, this method involves reacting a 3-hydroxyphenyl-substituted imine with a ketene precursor. Optimized conditions, such as low temperatures and anhydrous solvents, improve yield and reduce side reactions.
Kinugasa Reaction
The Kinugasa reaction, which involves nitrone and alkyne cycloaddition, offers an alternative pathway. This method allows for stereochemical control, critical for producing enantiomerically pure variants. For instance, copper(I) catalysts facilitate the formation of the β-lactam ring with high diastereoselectivity.
Industrial Scalability Challenges
While lab-scale syntheses achieve ~95% purity, industrial production faces hurdles in cost-effective purification and yield optimization. Recent advances in continuous-flow reactors and catalyst recycling show promise for large-scale manufacturing.
Biological Activities
Immunostimulatory Effects
Derivatives of 4-(3-hydroxyphenyl)azetidin-2-one activate toll-like receptors (TLRs) on dendritic cells, enhancing cytokine production (e.g., IL-12, TNF-α). This immunostimulatory effect positions it as a candidate for adjuvant therapy in vaccine development.
Comparative Analysis with Analogous Compounds
Ezetimibe Analogues
Ezetimibe (C₂₄H₂₁F₂NO₃), a cholesterol-lowering drug, shares the azetidinone core but differs in substituents. Its synthesis involves Pd-catalyzed hydrogenation of a benzyl-protected precursor, yielding 99% purity under optimized conditions . Unlike 4-(3-hydroxyphenyl)azetidin-2-one, ezetimibe’s fluorophenyl groups enhance metabolic stability, underscoring the role of substituents in pharmacokinetics .
Thiazolidinone-Azetidinone Hybrids
Hybrid compounds like 3-chloro-4-(substituted phenyl)thiadiazol-2-yl azetidin-2-ones show superior antitubercular activity (MIC: 1.6 µg/mL) compared to streptomycin . The chloro and thiadiazole groups improve target binding, a strategy applicable to optimizing 4-(3-hydroxyphenyl)azetidin-2-one derivatives.
Applications and Future Directions
Pharmacological Development
The compound’s dual anti-inflammatory and anticancer activities justify further in vivo studies. Preclinical models should assess toxicity profiles and bioavailability, particularly its ability to cross the blood-brain barrier for neurological applications .
Antimicrobial Formulations
Given rising antibiotic resistance, formulating 4-(3-hydroxyphenyl)azetidin-2-one into nanoparticles or liposomes could enhance delivery to resistant biofilms. Synergistic studies with β-lactamase inhibitors may restore efficacy against β-lactam-resistant strains .
Synthetic Chemistry Innovations
Developing enantioselective catalysts for the Kinugasa reaction could yield chiral azetidinones with enhanced bioactivity. Computational modeling of enzyme-binding sites (e.g., penicillin-binding proteins) may guide rational drug design.
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 163.17 g/mol | |
Purity | ≥95% | |
IUPAC Name | 4-(3-hydroxyphenyl)azetidin-2-one |
Table 2: Biological Activities of Azetidinone Derivatives
Mass Molarity Calculator
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